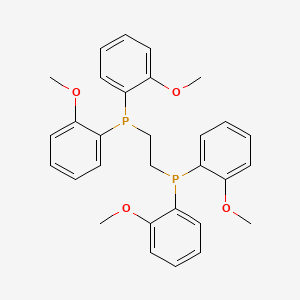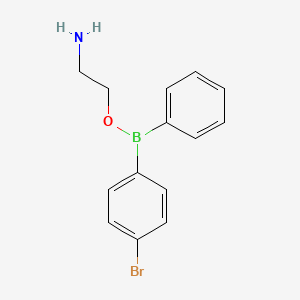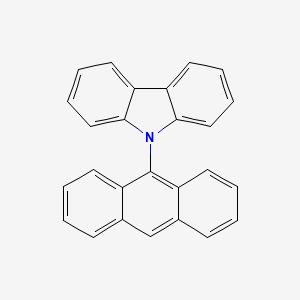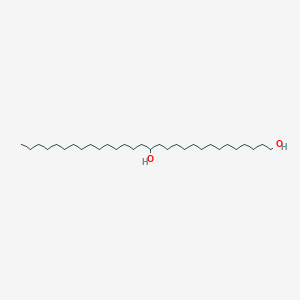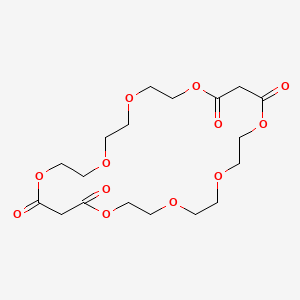
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone involves intricate organic reactions. Typically, the preparation methods include:
Synthetic Routes: The compound can be synthesized through multi-step organic reactions involving the formation of cyclic ethers and subsequent oxidation steps. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired product.
Industrial Production Methods: Industrial production may involve large-scale organic synthesis techniques, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups under suitable conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions. Conditions like temperature, solvent, and pH play a significant role in determining the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying cyclic ether chemistry.
Biology: It is utilized in biochemical studies to understand the interactions of cyclic ethers with biological molecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Industry: It finds applications in the production of specialty chemicals and materials, owing to its distinct chemical properties.
Mécanisme D'action
The mechanism of action of 1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen atoms and cyclic structure enable it to form stable complexes with various molecules, influencing their chemical behavior and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone can be compared with other similar compounds, such as:
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone: This compound has a similar cyclic ether structure but with fewer oxygen atoms, leading to different chemical properties and reactivity.
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-11,13,24,26-tetrone:
The uniqueness of this compound lies in its specific arrangement of oxygen atoms and cyclic structure, which confer unique chemical properties and a wide range of applications.
Propriétés
Numéro CAS |
84449-28-5 |
|---|---|
Formule moléculaire |
C18H28O12 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
1,4,7,10,14,17,20,23-octaoxacyclohexacosane-11,13,24,26-tetrone |
InChI |
InChI=1S/C18H28O12/c19-15-13-17(21)29-11-7-25-3-4-26-8-12-30-18(22)14-16(20)28-10-6-24-2-1-23-5-9-27-15/h1-14H2 |
Clé InChI |
XAOUULQEGRPAGZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)CC(=O)OCCOCCOCCOC(=O)CC(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


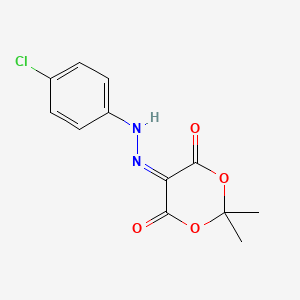
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)

![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
